2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)
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Overview
Description
1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The reaction conditions typically involve the use of nickel catalysts and mild temperatures to ensure high yields and functional group compatibility .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl groups or to convert the imidazole rings to more saturated forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide groups typically results in the formation of sulfoxides or sulfones, while nucleophilic substitution can yield a variety of substituted imidazole derivatives .
Scientific Research Applications
1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzyl and sulfide groups may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE include other imidazole derivatives with different substituents. Some examples are:
1-Benzyl-2-methyl-1H-imidazole: This compound has a similar imidazole core but with a methyl group instead of the complex sulfide linkage.
Clemizole: An antihistaminic agent with an imidazole ring, used for its therapeutic properties.
Metronidazole: A well-known antimicrobial agent with an imidazole ring, used to treat various infections.
The uniqueness of 1-BENZYL-1H-IMIDAZOL-2-YL (4-{[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}BENZYL) SULFIDE lies in its specific combination of benzyl and sulfide groups, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C28H26N4S2 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-benzyl-2-[[4-[(1-benzylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C28H26N4S2/c1-3-7-23(8-4-1)19-31-17-15-29-27(31)33-21-25-11-13-26(14-12-25)22-34-28-30-16-18-32(28)20-24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
BKQXSSBIMJCAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)CSC4=NC=CN4CC5=CC=CC=C5 |
Origin of Product |
United States |
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